molecular formula C18H20N4O2S B2703126 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile CAS No. 2093872-96-7

5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile

Cat. No.: B2703126
CAS No.: 2093872-96-7
M. Wt: 356.44
InChI Key: FDXWLKGNQQABJW-UHFFFAOYSA-N
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Description

5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a benzodiazepine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through the condensation of an ortho-diamine with a suitable ketone under acidic conditions.

    Sulfonylation: The benzodiazepine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Pyridine Ring Introduction: The final step involves the coupling of the sulfonylated benzodiazepine with a pyridine-2-carbonitrile derivative. This can be facilitated by using a palladium-catalyzed cross-coupling reaction under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a ligand in receptor binding studies. Its benzodiazepine core makes it a candidate for investigating interactions with GABA receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders. Its ability to modulate neurotransmitter activity is of particular interest.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Clonazepam: Known for its anticonvulsant effects.

    Alprazolam: Commonly used for anxiety and panic disorders.

Uniqueness

What sets 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile apart is its additional sulfonyl and pyridine groups, which may confer unique pharmacokinetic properties and receptor binding affinities, potentially leading to different therapeutic profiles and side effect spectra.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-16-13-21(2)18-7-5-4-6-14(18)12-22(16)25(23,24)17-9-8-15(10-19)20-11-17/h4-9,11,16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXWLKGNQQABJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C2=CC=CC=C2CN1S(=O)(=O)C3=CN=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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